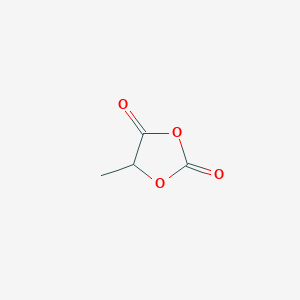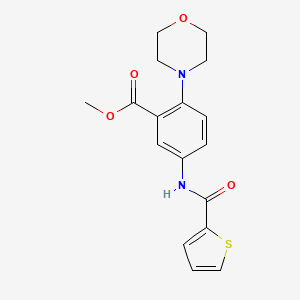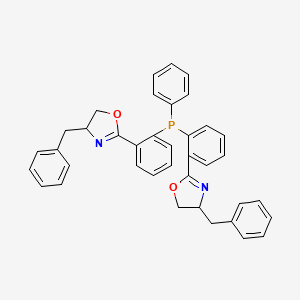
5-Methyl-1,3-dioxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,3-dioxolane-2,4-dione: is an organic compound with the molecular formula C4H4O4 and a molecular weight of 116.07216 g/mol . It is a white to pale yellow solid that is soluble in many organic solvents such as ethanol and ether . This compound is used as a reagent in organic synthesis and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dioxolane-2,4-dione can be synthesized through several organic synthesis methods. One common method involves the condensation or esterification of cyclic carboxylic acids . Another method is the ring-opening polymerization of O-carboxyanhydrides using a zinc alkoxide initiator . This method is highly efficient and can achieve high isoselectivity without significant epimerization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific steps and conditions may vary depending on the desired purity and yield. Common industrial methods include the use of cyclic carboxylic acids and appropriate catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions: 5-Methyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
科学的研究の応用
5-Methyl-1,3-dioxolane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various compounds and polymers.
Biology: It can be used in biochemical studies to investigate enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-1,3-dioxolane-2,4-dione involves its ability to participate in ring-opening polymerization reactions. This process is facilitated by the presence of a zinc alkoxide initiator, which helps to open the ring structure and form polymer chains . The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species in these reactions.
類似化合物との比較
- 5-Benzyl-1,3-dioxolane-2,4-dione
- 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione
- 1,3-Dioxolane
Comparison: 5-Methyl-1,3-dioxolane-2,4-dione is unique due to its specific molecular structure and reactivity. Compared to similar compounds like 5-Benzyl-1,3-dioxolane-2,4-dione and 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione, it has different substituents that influence its chemical behavior and applications . Additionally, 1,3-Dioxolane is a related compound but lacks the methyl group, which affects its reactivity and uses .
特性
CAS番号 |
17578-13-1 |
|---|---|
分子式 |
C4H4O4 |
分子量 |
116.07 g/mol |
IUPAC名 |
5-methyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3 |
InChIキー |
JLXQJNCZXSYXAK-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)

![6-(1-Benzylpiperidin-4-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B12500796.png)


![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate](/img/structure/B12500844.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide](/img/structure/B12500855.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)
